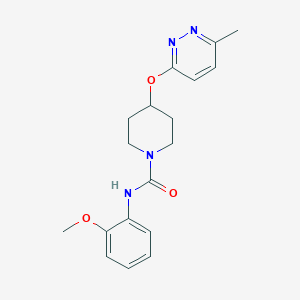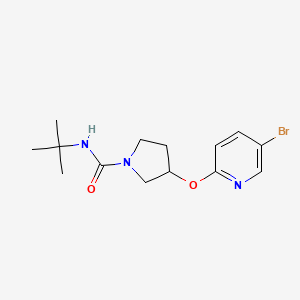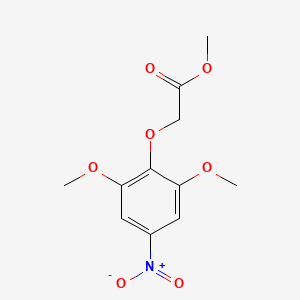
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as IQ-1S, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, have been extensively studied for their pharmacological applications. Initially recognized for their neurotoxicity, THIQs have later been found to possess neuroprotective properties, particularly in preventing Parkinsonism. The FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the anticancer potential of this class. Additionally, THIQ derivatives have shown promise in treating infectious diseases like malaria, tuberculosis, and viral infections, indicating their broad therapeutic spectrum (Singh & Shah, 2017).
Isoquinoline N-oxide Alkaloids
Isoquinoline N-oxide alkaloids, isolated from various plants, have demonstrated significant antimicrobial, antibacterial, and antitumor activities. These compounds, reflecting the broader potential of isoquinolines including N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, are considered important leads for drug discovery. The structure-activity relationship (SAR) activities predicted for these compounds suggest new possible applications in treating diseases (Dembitsky et al., 2015).
Genotoxicity and Pharmaceutical Applications
Research on compounds like 1,4-naphthoquinone, though not directly related, provides insights into the genotoxicity and potential pharmacological applications of structurally related compounds. Understanding the genotoxic profile and mechanisms of action can inform the development of safer, more effective drugs (Fowler et al., 2018).
Antidepressant and Anxiolytic Potential
Investigations into specific serotonin receptor antagonists highlight the potential psychiatric applications of related isoquinoline derivatives. For example, AR-A000002, a selective serotonin receptor antagonist, has shown anxiolytic and antidepressant efficacy in various animal models. This suggests that structurally similar compounds could be developed to treat anxiety and affective disorders (Hudzik et al., 2003).
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-10-8-16(9-11-25)13-22-20(26)21(27)24-19-12-15(3)23-18-7-5-4-6-17(18)19/h4-7,12,14,16H,8-11,13H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVFFHPIDMZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2801886.png)

![4-[(2-Fluorophenyl)methyl]-3-methylmorpholine](/img/structure/B2801888.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2801892.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2801893.png)

![N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801896.png)



methanone](/img/structure/B2801902.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)
